molecular formula C15H15F2N3 B6457277 2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline CAS No. 2549039-09-8

2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B6457277
CAS No.: 2549039-09-8
M. Wt: 275.30 g/mol
InChI Key: AXEWTYNAQBKHJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that features a difluoromethyl group attached to a pyrimidine ring, which is further connected to a tetrahydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from commercially available precursors. One common approach involves the difluoromethylation of a pyrimidine derivative, followed by the construction of the tetrahydroisoquinoline ring. The difluoromethylation can be achieved using reagents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents under specific conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions would be carefully controlled to minimize by-products and maximize the efficiency of the difluoromethylation step .

Chemical Reactions Analysis

Types of Reactions

2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the pyrimidine or tetrahydroisoquinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups .

Scientific Research Applications

2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2N3/c1-10-18-13(15(16)17)8-14(19-10)20-7-6-11-4-2-3-5-12(11)9-20/h2-5,8,15H,6-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEWTYNAQBKHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC3=CC=CC=C3C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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